
5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (5-A4-FPDMDHP-3-COOH) is a compound that belongs to the class of pyridine derivatives. It is an aromatic heterocyclic compound that is used as a precursor for the synthesis of various pharmaceuticals, as well as for a variety of industrial applications. The compound has been studied extensively for its potential applications in medicine, including its use as an anti-inflammatory agent, a potential treatment for Alzheimer’s disease, and a potential cancer therapy.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Dihydropyridines (DHPs) have been explored for their potential antitubercular activity. A study on the synthesis of new unsymmetrical 1,4-dihydropyridine derivatives demonstrated potent antitubercular agents against Mycobacterium tuberculosis. These compounds exhibit significant activity due to certain substitutions at the phenyl ring, highlighting the versatility of DHPs beyond their well-known applications in treating cardiovascular disorders (Gevariya et al., 2001).
Enantioselective Synthesis
The enantioselectivity of Candida rugosa lipase was studied in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Findings indicate that specific structural features, such as the length and branching of the acyl chain, significantly impact the enantioselective outcomes, offering insights into the synthesis of chiral compounds (Sobolev et al., 2002).
Antimicrobial Activity
Research on pyridothienopyrimidines and pyridothienotriazines, which include derivatives similar to the compound of interest, revealed their promising antimicrobial activities. Such studies underscore the potential of DHP derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Green Synthesis and Anticancer Activity
A green synthesis approach was used to create 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry, highlighting an eco-friendly method that yields compounds with notable anticancer activity. This method emphasizes the importance of sustainable practices in chemical synthesis (Gomha et al., 2020).
Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine was characterized through X-ray diffraction analysis, providing essential insights into the compound's geometry and intermolecular interactions. Such analyses are crucial for understanding the physicochemical properties and potential applications of these compounds (Mahendra et al., 2004).
Propiedades
IUPAC Name |
5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-8-13(10(3)19)15(11-4-6-12(17)7-5-11)14(16(20)21)9(2)18-8/h4-7,15,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUZPNPZHXQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)
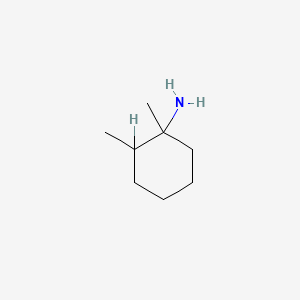
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)
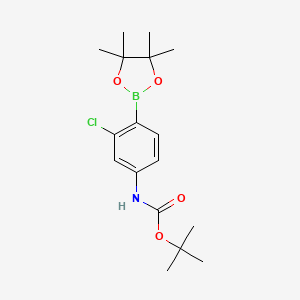
![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)
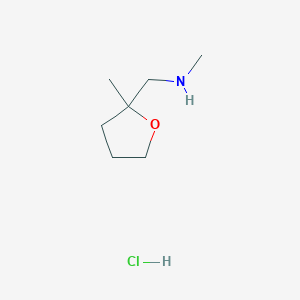
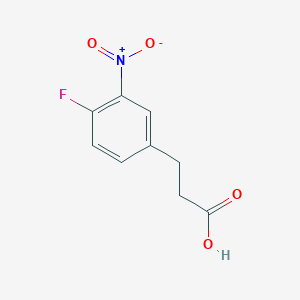

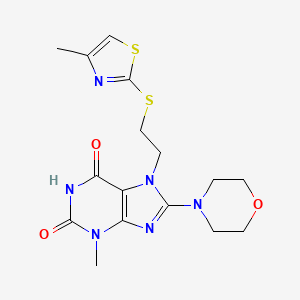


![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)